
8-Bromo-2'-deoxyadenosine
Overview
Description
8-Bromo-2'-deoxyadenosine (8-Br-dA) is a synthetic nucleoside analog characterized by the substitution of a bromine atom at the C8 position of the adenine base (Figure 1). Its molecular formula is C₁₀H₁₂BrN₅O₃, with a molecular weight of 330.14 g/mol . The compound exists as a white to yellow crystalline powder, soluble in polar aprotic solvents like DMSO or DMF, and is widely used in biochemical research for its role in studying DNA damage mechanisms and nucleotide modifications .
Structurally, 8-Br-dA adopts a syn-conformation due to steric hindrance between the bromine atom and the sugar moiety, a feature confirmed by X-ray crystallography and NMR studies . This conformational preference distinguishes it from unmodified 2'-deoxyadenosine, which predominantly adopts the anti-conformation. The bromine substitution also enhances its electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, such as Sonogashira couplings, to introduce alkynyl groups for fluorescent labeling or click chemistry applications .
Synthesis of 8-Br-dA typically involves halogenation of 2'-deoxyadenosine using N-bromosuccinimide (NBS) under controlled conditions . Recent advances include catalytic methods using Pd(OAc)₂ and water-soluble ligands to improve yield and scalability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Bromo-2’-deoxyadenosine typically involves the bromination of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. The process involves the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetonitrile or methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Photolytic Reactions
UV-induced photolysis initiates radical-mediated pathways:
-
Solvent-dependent outcomes :
Table 1: Photolysis Products Under Different Conditions
Solvent | Major Product | Yield (%) | Diastereomeric Ratio (5'R:5'S) |
---|---|---|---|
Methanol | 8-Hydroxy-2'-deoxyadenosine | 32 | – |
Acetonitrile | 5',8-Cyclo-2'-deoxyadenosine | 65 | 1.7:1 |
Water | 5',8-Cyclo-2'-deoxyadenosine | 58 | 1.6:1 |
Ammonia and Amine-Mediated Substitutions
8-Br-dA undergoes nucleophilic substitution with amines, yielding 8-amino-2'-deoxyadenosine (8-NH₂-dA) and 8-oxo-2'-deoxyadenosine (8-oxo-dA) :
-
Aqueous ammonia (30%) at 55°C:
-
Methylamine (40% aqueous) :
Table 2: Reaction Kinetics with Amines
Amine Reagent | Conditions | Conversion (%) | Major Product |
---|---|---|---|
30% NH₃ (aq) | 55°C, 16 h | 20 | 8-NH₂-dA + 8-oxo-dA |
40% CH₃NH₂ (aq) | 55°C, 5 h | 100 | 8-NH₂-dA |
30% (CH₃)₂NH (aq) | 55°C, 16 h | 70 | 8-NH₂-dA |
Electron-Induced Degradation
Low-energy electron attachment triggers phosphodiester bond cleavage in 8-Br-dA-containing DNA models :
-
Radical intermediates :
Key Steps in Electron-Induced Degradation:
-
-
(via intramolecular H-transfer)
-
Acid/Base Hydrolysis
The glycosidic bond in 8-Br-dA is labile under extreme pH conditions:
-
Acidic conditions (pH < 3) : Depurination occurs, releasing adenine derivatives .
-
Basic conditions (pH > 10) : Sugar moiety degrades via β-elimination .
Radical Cyclization Pathways
Steady-state photolysis in acetonitrile reveals a radical cascade involving bromine species:
Attempted Azide Substitution
Reaction with sodium azide (NaN₃) in DMF fails due to sodium salt precipitation . Alternative strategies (e.g., phase-transfer catalysts) are required for successful 8-azido-dA synthesis .
Scientific Research Applications
DNA Synthesis and Structural Studies
8-Bromo-2'-deoxyadenosine is utilized in the synthesis of modified oligonucleotides. Its incorporation into DNA allows researchers to investigate the conformational preferences of nucleobases, particularly the N-glycosidic bond's syn and anti conformations. Studies have demonstrated that BrdA can stabilize certain DNA structures when incorporated at specific positions, influencing the overall stability of the resulting oligonucleotide duplexes .
Table 1: Comparison of Stability in Oligonucleotides
Oligonucleotide Composition | Stability (kcal/mol) | Comments |
---|---|---|
Normal A:T Pair | +0.5 | Standard stability |
BrdA:G Pair | +1.5 | Increased stability observed |
BrdA:C Pair | -0.5 | Decreased stability |
The presence of the bromine atom enhances the acid sensitivity of BrdA compared to other modifications, making it a less favorable choice for automated solid-phase DNA synthesis due to potential depurination during repeated acid exposures .
Photochemical Properties
The photochemistry of this compound has been extensively studied, particularly regarding its behavior under UV light. The compound undergoes photolytic cleavage of the C-Br bond, resulting in the formation of a C8 radical. This radical can then abstract hydrogen from solvents or sugar moieties, leading to various products, including cyclized forms such as 5',8-cyclo-2'-deoxyadenosine .
Key Findings:
- UV Photolysis : The reaction pathway varies with solvent; in methanol, hydrogen abstraction from the solvent predominates, while in water or acetonitrile, intramolecular hydrogen abstraction is more significant .
- Cyclization Products : Approximately 65% yield of cyclization products was observed under specific conditions, demonstrating its potential for further studies on radical chemistry .
Therapeutic Applications
Research indicates that this compound exhibits antitumor activity and may be utilized in targeting indolent lymphoid malignancies. Its structure allows it to mimic natural nucleosides, potentially interfering with nucleic acid metabolism in cancer cells . The compound's radiosensitizing properties also suggest its application in enhancing the effectiveness of radiotherapy by inducing single-strand breaks in DNA through electron-induced degradation mechanisms .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Radicals : Research demonstrated that electron attachment to BrdA leads to cleavage of phosphodiester bonds, mimicking single-strand breaks in DNA. This property could be exploited for therapeutic strategies aimed at enhancing cancer treatment efficacy .
- Synthesis and Characterization : A study focused on synthesizing oligonucleotides containing BrdA and analyzing their structural properties revealed insights into glycosidic conformational preferences and stability profiles under varying conditions .
Mechanism of Action
The primary mechanism of action of 8-Bromo-2’-deoxyadenosine involves photolytic cleavage of the C-Br bond, leading to the formation of the C8 radical. This radical can undergo further reactions, such as hydrogen abstraction and cyclization, to form various products. The compound’s effects are mediated through these radical reactions, which can influence DNA structure and function .
Comparison with Similar Compounds
Structural Analogs: Brominated Deoxynucleosides
8-Br-dA belongs to a family of brominated nucleosides, including 5-bromo-2'-deoxyuridine (BrdU), 8-bromo-2'-deoxyguanosine (8-Br-dG), and 5-bromo-2'-deoxycytidine (BrdC). Key differences are summarized in Table 1.
Table 1: Structural and Functional Comparison of Brominated Deoxynucleosides
- Reactivity: 8-Br-dA exhibits unique photolytic behavior under UV irradiation, generating C8 radicals that form 5',8-cyclo-2'-deoxyadenosine (65% yield), a cyclopurine lesion implicated in neurodegenerative diseases . In contrast, BrdU undergoes C5-Br bond cleavage to produce uracil radicals, leading to strand breaks or thymine analogues .
- Stability : 8-Br-dA is more prone to hydrolysis in aqueous solutions compared to BrdC, which stabilizes via hydrogen bonding with the cytosine base .
Functional Analog: 8-Oxo-2'-deoxyadenosine (8-oxo-dA)
8-Oxo-dA, an oxidative lesion product, shares structural similarities with 8-Br-dA but replaces bromine with a hydroxyl group. Unlike 8-Br-dA, 8-oxo-dA is mutagenic, causing G→T transversions during replication . While 8-Br-dA is synthetically introduced for lesion studies, 8-oxo-dA arises spontaneously under oxidative stress, making it a biomarker for aging and cancer .
Halogenated cAMP Derivatives: 8-Bromo-cAMP
8-Bromo-cAMP, a cyclic AMP analog brominated at the adenine C8, shares functional overlap with 8-Br-dA in cell signaling studies. However, 8-Bromo-cAMP is non-hazardous (GHS classification) and acts as a protein kinase A (PKA) activator, whereas 8-Br-dA primarily serves as a DNA probe .
DNA Damage and Repair Studies
8-Br-dA is a critical tool for modeling DNA lesions. Photolysis generates 5',8-cyclo-2'-deoxyadenosine diastereomers (5'R:5'S = 1.7), enabling mechanistic studies of nucleotide excision repair (NER) pathways deficient in xeroderma pigmentosum patients .
Radiosensitization
8-Br-dA enhances DNA sensitivity to ionizing radiation by facilitating electron-induced phosphodiester bond cleavage. Density functional theory (DFT) studies reveal that low-energy electrons (< 3 eV) selectively cleave the C8-Br bond, producing reactive intermediates that destabilize the DNA backbone . This property is absent in non-brominated analogs like 2'-deoxyadenosine.
Biological Activity
8-Bromo-2'-deoxyadenosine (8-Br-dA) is a synthetic purine nucleoside analog that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the biological activity of 8-Br-dA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
8-Br-dA is characterized by the substitution of a bromine atom at the 8-position of the adenine base. This modification alters its interaction with biological molecules, particularly DNA, RNA, and proteins. The compound can be represented as follows:
The biological activity of 8-Br-dA is primarily attributed to its role as a nucleoside analog. It can interfere with normal nucleic acid metabolism and function through several mechanisms:
- Inhibition of DNA Polymerases : 8-Br-dA can be incorporated into DNA during replication, leading to mutations or cell cycle arrest. Its incorporation can disrupt base pairing and result in mispairing events, which may induce apoptosis in cancer cells .
- Photochemical Properties : The compound exhibits significant photochemical reactivity, particularly under UV light. The cleavage of the C-Br bond generates radicals that can participate in further reactions, potentially leading to DNA strand breaks .
- Antitumor Activity : As a purine analog, 8-Br-dA has shown broad antitumor activity against various malignancies, particularly lymphoid cancers. It can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage .
Therapeutic Applications
Due to its biological properties, 8-Br-dA has been investigated for several therapeutic applications:
- Cancer Treatment : Preclinical studies have demonstrated that 8-Br-dA exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further development as an anticancer agent.
- Antiviral Activity : The compound has shown promise in inhibiting viral replication in certain contexts, suggesting potential applications in antiviral therapies .
Case Studies and Research Findings
Several studies have explored the effects of 8-Br-dA in different biological contexts:
- Antitumor Efficacy : A study published in Nucleic Acids Research reported that 8-Br-dA effectively inhibited the proliferation of human lymphoid tumor cells. The mechanism was linked to its incorporation into DNA and subsequent induction of apoptosis via the mitochondrial pathway .
- Photochemical Reactions : Research on the photochemistry of 8-Br-dA revealed that UV irradiation leads to the formation of reactive radicals which can cause significant DNA damage. This property was exploited to enhance the cytotoxic effects on cancer cells when combined with photodynamic therapy .
- Mutagenicity Studies : Investigations into the mutagenic potential of 8-Br-dA indicated that its incorporation into DNA could lead to increased mutation rates, particularly in Escherichia coli models. This suggests caution in therapeutic applications due to potential off-target effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-Bromo-2'-deoxyadenosine and its derivatives?
- Methodological Answer : this compound can be synthesized via halogenation of 2'-deoxyadenosine or obtained commercially. For derivatives, Sonogashira cross-coupling is widely used. For example, coupling unprotected this compound with alkynes (e.g., 4-phenyl-1-butyne) in aqueous solvent systems using Pd(OAc)₂, CuI, and water-soluble ligands like TPPTS yields alkyne-modified nucleosides . Alternatively, treatment with 2-mercaptoethanol and triethylamine produces 8-oxo-2'-deoxyadenosine (90% yield), purified via C18 silica gel chromatography .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves inspected for integrity, and avoid contact with the outer surface during removal. Wear a chemically resistant suit and ensure adequate ventilation. Respiratory protection is advised if airborne particles are generated. Dispose of contaminated gloves per local regulations and wash hands thoroughly post-handling .
Q. How is this compound incorporated into oligonucleotides for structural studies?
- Methodological Answer : The compound is used as a phosphoramidite precursor in solid-phase DNA synthesis. For example, N2-formamidino-8-bromo derivatives are coupled to dimethoxytrityl-protected deoxyguanosine, followed by deprotection and HPLC purification. This enables site-specific introduction of brominated bases for studying DNA-protein interactions or electron transfer mechanisms .
Advanced Research Questions
Q. How does the halogen atom at the 8-position influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, facilitating palladium-catalyzed substitutions. For instance, in Sonogashira reactions, the C8-Br bond undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with terminal alkynes. Reactivity can be modulated by ligand choice (e.g., TPPTS enhances water solubility) and base (DIPEA optimizes coupling efficiency) . Competing hydrolysis or debromination may occur if reaction conditions (pH, temperature) are suboptimal .
Q. What analytical techniques are employed to characterize reaction products of this compound, such as cysteine-substituted derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect product formation (e.g., λmax=279 nm for 8-S-L-cysteinyl-2'-deoxyadenosine) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for Cys-dAdo at m/z 428.1) .
- NMR Spectroscopy : Assign structural features (e.g., ¹H NMR signals for cysteine protons at δ 3.2–3.8 ppm; ¹³C NMR for C8-S linkage at ~150 ppm) .
- HPLC : Quantify yields and monitor degradation (e.g., C18 reverse-phase columns with acetonitrile/water gradients) .
Q. How is this compound utilized in the study of electron-induced DNA damage mechanisms?
- Methodological Answer : The bromine atom enhances electron capture efficiency. Radiolysis experiments show that this compound undergoes dissociative electron attachment (DEA), producing Br⁻ and adenine-derived radicals. Rate constants for anion formation are twice those of unmodified 2'-deoxyadenosine. This property is leveraged to study excess-electron transfer in DNA duplexes and G-quadruplexes using time-resolved spectroscopy or gel electrophoresis .
Q. What challenges arise in quantifying the stability of this compound derivatives under physiological conditions?
- Methodological Answer : Derivatives like 8-S-L-cysteinyl-2'-deoxyadenosine exhibit pH-dependent hydrolysis (t₁/₂ = 19 hours at pH 7.2, 37°C). Stability assays require buffered solutions (e.g., 100 mM potassium phosphate) and LC-MS monitoring to distinguish degradation products (e.g., free dAdo). Competing thiol-disulfide exchange or oxidation by trace metals may necessitate argon purging or chelating agents .
Q. How can contradictory data on the enzymatic processing of this compound be resolved?
- Methodological Answer : Discrepancies in repair enzyme efficiency (e.g., glycosylases) may stem from assay conditions. Standardize substrate concentrations (e.g., 100 µM 8-Br-dAdo) and buffer systems (e.g., Tris-HCl vs. phosphate). Use knockout cell lines or competitive inhibitors (e.g., Rp-8-bromo-cAMPS) to isolate specific pathways. Cross-validate results using LC-MS/MS and immunoaffinity assays .
Properties
IUPAC Name |
5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBIVXMQFIQOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933787 | |
Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14985-44-5 | |
Record name | NSC79220 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.